AR-42

Catalog No.
S548543
CAS No.
935881-37-1
M.F
C18H20N2O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AR-42

CAS Number

935881-37-1

Product Name

AR-42

IUPAC Name

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

LAMIXXKAWNLXOC-INIZCTEOSA-N

SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

AR42; AR 42; AR-42; (S)-HDAC-42; AR-42; NSC-736012; OSU-42; OSU-HDAC-42; OSUHDAC-42

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Description

The exact mass of the compound (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide is 312.14739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pancreatic Cancer Treatment

Scientific Field: Oncology

Summary of the Application: AR-42 has been found to exhibit antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways .

Methods of Application: The human pancreatic cancer cell lines BxPC-3 and PANC-1 were used in the study. The number of apoptotic cells, cell cycle stages, and reactive oxygen species (ROS) generation levels were determined by flow cytometry .

Results: AR-42 inhibited pancreatic cancer cell proliferation by causing G2/M cell cycle arrest. It also induced ROS generation and DNA damage, triggering apoptosis of pancreatic cancer cells via both caspase-3-dependent and caspase-3-independent pathways . AR-42 also reduced cancer cell aggressiveness and significantly diminished BxPC-3 xenograft tumor growth in vivo .

Application in Neurofibromatosis Type 2 Treatment

Scientific Field: Neurology

Summary of the Application: AR-42 has been used in early phase clinical studies for neurofibromatosis type 2-associated vestibular schwannomas and meningiomas .

Methods of Application: AR-42 was administered for 3 weeks pre-operatively. Plasma and tumor drug concentrations and p-AKT expression were measured .

Results: AR-42 was found to be safe. Expression of p-AKT decreased in three of four vestibular schwannomas. All tumors had higher AR-42 concentrations than plasma .

Application in Multiple Myeloma, Chronic Lymphocytic Leukemia, and Lymphoma Treatment

Scientific Field: Hematology

Summary of the Application: AR-42 has been used in an investigator sponsored Phase I/IIa clinical study in adult patients with relapsed or refractory multiple myeloma (MM), chronic lymphocytic leukemia (CLL) or lymphoma .

AR-42, also known as OSU-HDAC42, is a potent inhibitor of histone deacetylases (HDACs) and a derivative of hydroxamate-tethered phenylbutyrate. It exhibits a chemical formula of C₁₈H₂₀N₂O₃ and a molecular weight of approximately 312.4 Da. The compound primarily functions by inducing histone hyperacetylation, which is crucial for regulating gene expression and cellular processes such as apoptosis and cell cycle progression. AR-42 has demonstrated significant efficacy in various cancer models, particularly in solid tumors and hematological malignancies, with an IC50 value ranging from 16 to 30 nM for HDAC inhibition .

AR-42 operates through several key chemical mechanisms:

  • Histone Acetylation: By inhibiting HDAC activity, AR-42 promotes the acetylation of histones H3 and H4, leading to increased transcriptional activity of tumor suppressor genes.
  • Non-Histone Protein Modifications: In addition to histones, AR-42 also targets non-histone proteins, influencing pathways related to cell survival and apoptosis .
  • Caspase Activation: The compound has been shown to activate caspases-3 and -7, essential mediators in the apoptotic pathway .

AR-42 exhibits diverse biological activities:

  • Apoptosis Induction: It triggers apoptosis in various cancer cell lines by modulating key regulators such as Bcl-xL, Bax, and p21 .
  • Cell Cycle Arrest: The compound causes cell cycle arrest in multiple myeloma cells and other cancer types, effectively halting tumor growth .
  • Inhibition of Oncogenic Pathways: AR-42 has been shown to inhibit the phosphoinositide 3-kinase/Akt signaling pathway, which is often dysregulated in cancers .

The synthesis of AR-42 involves several steps:

  • Starting Materials: The synthesis begins with phenylbutyric acid derivatives.
  • Hydroxamate Formation: Hydroxamic acid groups are introduced to enhance HDAC inhibitory activity.
  • Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥99% .

AR-42 has potential applications in various therapeutic areas:

  • Cancer Treatment: It is being investigated for the treatment of several malignancies including prostate cancer, ovarian cancer, and meningiomas .
  • Investigational Drug: Designated as an orphan drug by the FDA for specific tumor types, AR-42 is currently undergoing clinical trials to evaluate its efficacy and safety .

Studies have shown that AR-42 interacts with various cellular pathways:

  • HSP90 Interaction: AR-42 disrupts the interaction between heat shock protein 90 and its client proteins, leading to proteasomal degradation of oncogenic proteins such as Kit .
  • Modulation of Apoptosis Regulators: It affects the expression levels of several apoptosis-related proteins, enhancing the apoptotic response in cancer cells .

AR-42 belongs to a class of compounds known as HDAC inhibitors. Here are some similar compounds:

Compound NameMechanismUnique Features
VorinostatHDAC inhibitorFirst FDA-approved HDAC inhibitor
RomidepsinHDAC inhibitorSpecific for Class I HDACs
PanobinostatPan-HDAC inhibitorEffective against multiple myeloma
BelinostatPan-HDAC inhibitorUsed primarily for peripheral T-cell lymphoma

Uniqueness of AR-42

AR-42 is distinguished by its broad-spectrum inhibition of both histone and non-histone deacetylases. Its ability to induce hyperacetylation across various substrates sets it apart from other HDAC inhibitors like vorinostat and panobinostat, which may have more targeted effects. Additionally, AR-42's specific action on the phosphoinositide 3-kinase/Akt pathway further enhances its therapeutic potential in treating aggressive cancers .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

312.14739250 g/mol

Monoisotopic Mass

312.14739250 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E0GG29V0AQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

935881-37-1

Wikipedia

AR-42

Dates

Modify: 2023-08-15
1: Zhang S, Suvannasankha A, Crean CD, White VL, Chen CS, Farag SS. The novel histone deacetylase inhibitor, AR-42, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells. Int J Cancer. 2011 Jul 1;129(1):204-13. doi: 10.1002/ijc.25660. Epub 2010 Dec 1. PubMed PMID: 20824695.
2: Lucas DM, Alinari L, West DA, Davis ME, Edwards RB, Johnson AJ, Blum KA, Hofmeister CC, Freitas MA, Parthun MR, Wang D, Lehman A, Zhang X, Jarjoura D, Kulp SK, Croce CM, Grever MR, Chen CS, Baiocchi RA, Byrd JC. The novel deacetylase inhibitor AR-42 demonstrates pre-clinical activity in B-cell malignancies in vitro and in vivo. PLoS One. 2010 Jun 3;5(6):e10941. PubMed PMID: 20532179; PubMed Central PMCID: PMC2880605.
3: Lin TY, Fenger J, Murahari S, Bear MD, Kulp SK, Wang D, Chen CS, Kisseberth WC, London CA. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit. Blood. 2010 May 27;115(21):4217-25. Epub 2010 Mar 16. PubMed PMID: 20233974.
4: Stoenner RW, Schaeffer OA, Katcoff S. Half-Lives of Argon-37, Argon-39, and Argon-42. Science. 1965 Jun 4;148(3675):1325-8. PubMed PMID: 17791262.

Explore Compound Types